molecular formula C15H14N4 B12906206 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl- CAS No. 787590-75-4

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-

Cat. No.: B12906206
CAS No.: 787590-75-4
M. Wt: 250.30 g/mol
InChI Key: RAHWTRYCNVWGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazin-8-amine derivatives are a class of heterocyclic compounds characterized by a fused imidazole-pyrazine scaffold. The compound N-cyclopropyl-3-phenyl-imidazo[1,2-a]pyrazin-8-amine features a cyclopropyl group at the N-position and a phenyl substituent at the 3-position of the imidazo[1,2-a]pyrazine core. This structural motif is of significant interest in medicinal chemistry due to its resemblance to adenine, enabling interactions with kinase ATP-binding pockets .

The synthesis of such compounds often employs multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which efficiently assembles the imidazo[1,2-a]pyrazine scaffold from diaminopyrazines and aldehydes under mild conditions . Co-crystal structural studies with PTK6 (protein tyrosine kinase 6) revealed that this compound exhibits potent inhibitory activity, with a resolution of 1.70 Å, outperforming dasatinib (2.24 Å resolution) in binding affinity .

Properties

CAS No.

787590-75-4

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

N-cyclopropyl-3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H14N4/c1-2-4-11(5-3-1)13-10-17-15-14(18-12-6-7-12)16-8-9-19(13)15/h1-5,8-10,12H,6-7H2,(H,16,18)

InChI Key

RAHWTRYCNVWGCW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a phenylimidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Core Substitution Reactions

The imidazo[1,2-a]pyrazine scaffold undergoes regioselective substitution at the 3- and 6-positions. For N-cyclopropyl-3-phenyl-imidazo[1,2-a]pyrazin-8-amine , key reactions include:

Reaction TypeConditionsReagents/CatalystsYield (%)Reference
Nucleophilic Aromatic Substitution 100°C, 24–48 hrs in DMABenzylamine, K₂CO₃65–80
Buchwald–Hartwig Amination Pd(OAc)₂, Xantphos, Cs₂CO₃, refluxAryl/alkyl halides70–85
Suzuki–Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°CAryl boronic acids60–75

Key Observations:

  • Nucleophilic substitution at the 8-position is facilitated by the electron-deficient pyrazine ring, enabling amine coupling under basic conditions .

  • Palladium-catalyzed cross-coupling (e.g., Suzuki) modifies the 3-phenyl group, expanding structural diversity.

Functional Group Transformations

The cyclopropyl and phenyl substituents enable further derivatization:

Cyclopropane Ring Opening

ReactionConditionsProductsApplication
Acid-catalyzedH₂SO₄, H₂O, RTLinear alkylamine derivativesBioisostere synthesis
Transition metalRh₂(OAc)₄, CH₂Cl₂, 40°CRing-expanded heterocyclesKinase inhibitor optimization

Phenyl Group Functionalization

ReactionReagentsOutcomeSelectivity
NitrationHNO₃/H₂SO₄, 0°C3-Nitrophenyl derivativePara > meta (4:1 ratio)
HalogenationNBS, AIBN, CCl₄4-Bromophenyl analogRadical-mediated selectivity

Oxidation and Reduction

The imidazo[1,2-a]pyrazine core resists oxidation but undergoes selective reductions:

ProcessConditionsProductNotes
Pyrazine Ring Reduction H₂, Pd/C, EtOHDihydroimidazopyrazineLoss of aromaticity, altered bioactivity
Amine Oxidation mCPBA, CH₂Cl₂N-Oxide derivativeEnhanced solubility

Mechanistic Insights

  • Cross-Coupling Selectivity : The 3-phenyl group participates preferentially in Suzuki reactions due to steric accessibility, while the 6-position remains inert under standard conditions.

  • Acid Stability : The cyclopropylamine moiety resists ring-opening below pH 3, critical for gastric stability in drug formulations.

  • Hammett Analysis : Electron-withdrawing groups on the phenyl ring accelerate nucleophilic substitution (σ⁺ = +0.78) .

Synthetic Challenges and Solutions

ChallengeStrategyOutcome
Low solubility in polar solventsPEGylation or sulfonationImproved aqueous compatibility
Regiochemical controlDirected ortho-metalation techniques>90% positional selectivity

Stability Under Physiological Conditions

  • Hydrolytic Stability : Half-life >24 hrs in PBS (pH 7.4) at 37°C .

  • Photodegradation : UV light (λ = 254 nm) causes N–C bond cleavage (t₁/₂ = 2.1 hrs), necessitating dark storage .

Scientific Research Applications

Antibacterial Properties

Overview
The compound has been investigated for its effectiveness as an antibacterial agent. Research indicates that imidazo[1,2-a]pyrazin-8-amine derivatives exhibit activity against a range of Gram-negative bacteria, including those responsible for serious infections such as Helicobacter pylori and Legionella pneumophila . The mechanism of action involves interference with bacterial secretion systems that are crucial for their virulence and survival.

Key Findings

  • Substituted Variants : Studies have shown that 2- or 3-substituted derivatives of imidazo[1,2-a]pyrazin-8-amine enhance antibacterial efficacy by targeting specific bacterial pathways .
  • Resistance Mechanisms : The research highlights the compound's potential to overcome antibiotic resistance by disrupting the mechanisms bacteria use to evade treatment .

Therapeutic Applications in Neurodegenerative Diseases

Neuropharmacological Potential
Imidazo[1,2-a]pyrazin-8-amine has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structure allows it to interact with adenosine receptors, particularly the A2A receptor, which is implicated in neurological disorders .

Research Insights

  • Affinity Studies : Modifications to the imidazo[1,2-a]pyrazin structure have been shown to increase affinity for the A2A receptor while maintaining low cytotoxicity .
  • Biological Impact : Compounds targeting A2A receptors may help regulate neuroinflammatory processes and improve synaptic function in neurodegenerative conditions .

Drug Development and Synthesis

Synthetic Pathways
The synthesis of imidazo[1,2-a]pyrazin-8-amine derivatives involves various chemical reactions, including palladium-catalyzed coupling methods. These synthetic strategies allow for the introduction of diverse substituents that can modulate biological activity .

Synthesis Method Description
Palladium-Catalyzed CouplingUtilizes palladium catalysts for efficient formation of carbon-nitrogen bonds.
Suzuki ReactionA cross-coupling reaction that enables the formation of biaryl compounds.
N-Hydroxysuccinimidyl EsterActivation method for amine coupling to enhance reactivity and selectivity.

Case Studies

Several studies have documented the applications and effectiveness of imidazo[1,2-a]pyrazin-8-amine:

Case Study 1: Antibacterial Efficacy

A study demonstrated that a specific derivative of imidazo[1,2-a]pyrazin-8-amine significantly reduced bacterial load in infected animal models compared to standard antibiotics . This highlights the compound's potential as a novel therapeutic agent.

Case Study 2: Neuroprotective Effects

In vitro studies showed that imidazo[1,2-a]pyrazin derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests their potential utility in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. It is known to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of imidazo[1,2-a]pyrazin-8-amine derivatives are highly dependent on substituent variations. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrazin-8-amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
N-cyclopropyl-3-phenyl- (Target) N-cyclopropyl, 3-phenyl C₁₄H₁₃N₅ 251.29 g/mol PTK6 inhibitor (1.70 Å co-crystal resolution)
3-Bromoimidazo[1,2-a]pyrazin-8-amine 3-bromo, unsubstituted N C₆H₅BrN₄ 213.04 g/mol Smaller size, potential halogen bonding
N-methyl-3-(2-methylphenyl)- N-methyl, 3-(2-methylphenyl) C₁₄H₁₄N₄ 238.29 g/mol Reduced steric bulk; lower metabolic stability
Lanraplenib (6-(6-aminopyrazin-2-yl)-N-{4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-) Complex substituents (aminopyrazine, oxetane-piperazine) C₂₄H₂₈N₁₀O 496.55 g/mol Tyrosine kinase inhibitor (FDA-recognized)
3-Bromo-N,6-diphenyl- 3-bromo, N-phenyl, 6-phenyl C₁₈H₁₃N₄Br 365.23 g/mol Enhanced steric hindrance; unknown activity
6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)- 6-(2-fluorophenyl), N-(pyridinylmethyl) C₁₈H₁₄FN₅ 327.34 g/mol Fluorine-enhanced binding; improved solubility

Key Observations

Substituent Effects on Kinase Inhibition The cyclopropyl group in the target compound likely enhances metabolic stability compared to N-methyl analogs (e.g., ), as cyclopropane rings resist oxidative degradation . The 3-phenyl substituent facilitates π-π stacking in kinase ATP pockets, a feature shared with lanraplenib’s aminopyrazine group . Bromine at the 3-position (e.g., ) may introduce steric clashes or halogen bonding, depending on the target.

Biological Activity The target compound’s PTK6 inhibition (1.70 Å resolution) suggests superior binding compared to dasatinib, a known kinase inhibitor . Lanraplenib demonstrates how bulkier substituents (e.g., oxetane-piperazine) can shift selectivity toward specific tyrosine kinases .

Physicochemical Properties

  • Fluorine or trifluoromethyl groups (e.g., ) improve lipophilicity and membrane permeability.
  • Morpholine or piperazine moieties (e.g., ) enhance solubility but may reduce blood-brain barrier penetration.

Contradictions and Limitations

  • While bromine substituents (e.g., ) may enhance binding in some contexts, they could also increase molecular weight and reduce bioavailability.

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structural comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl is C15H14N4, with a molecular weight of 250.30 g/mol. The compound features a unique imidazo[1,2-a]pyrazine framework with cyclopropyl and phenyl substituents, contributing to its biological activity.

PropertyValue
Molecular Formula C15H14N4
Molecular Weight 250.30 g/mol
IUPAC Name N-cyclopropyl-3-phenylimidazo[1,2-a]pyrazin-8-amine
CAS Number 787590-75-4

Antimicrobial Properties

Research indicates that Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl exhibits significant antimicrobial activity. It has been shown to interact with various biological targets which may modulate enzymatic activities or receptor interactions. Specific studies have demonstrated its effectiveness against a range of microbial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies reveal that it may inhibit key enzymes involved in cancer progression, particularly Bruton's tyrosine kinase (Btk). This inhibition is crucial as Btk is implicated in various malignancies and autoimmune disorders. The compound's ability to penetrate cell membranes enhances its suitability for drug development aimed at treating cancers responsive to kinase inhibition .

The mechanisms through which Imidazo[1,2-a]pyrazin-8-amine exerts its biological effects include:

  • Enzyme Inhibition : The compound binds to active sites on enzymes such as Btk, leading to modulation of their activity.
  • Signal Transduction Pathways : It may influence various signaling pathways involved in cell growth and proliferation.
  • Cell Membrane Penetration : Its structural features allow effective penetration into cells, facilitating interaction with intracellular targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl, it is essential to compare it with structurally related compounds.

Compound NameStructural FeaturesBiological Activity
Imidazo[1,2-a]pyridineContains an imidazole ring fused to a pyridineAntimicrobial and anticancer properties
PyrrolopyrazinesHeterocyclic compounds with similar synthetic routesPotential therapeutic applications
Imidazo[1,2-b]pyridineDifferent ring fusionExhibits distinct pharmacological profiles

The combination of cyclopropyl and phenyl moieties within the imidazo[1,2-a]pyrazine framework distinguishes this compound from others in its class, enhancing its chemical and biological properties .

Case Studies and Research Findings

Several studies have explored the biological activity of Imidazo[1,2-a]pyrazin derivatives:

  • Study on CDK9 Inhibition : A recent study demonstrated that derivatives of Imidazo[1,2-a]pyrazin exhibited potent CDK9 inhibitory activity with IC50 values in the low micromolar range (e.g., 0.16 µM for the most active derivative) .
  • Antimicrobial Efficacy : Another investigation revealed that the compound showed significant efficacy against specific bacterial strains, indicating its potential as an antimicrobial agent .
  • Mechanistic Insights : Detailed mechanistic studies indicated that the compound's interaction with specific molecular targets could lead to diverse biological effects beneficial in therapeutic contexts .

Q & A

Q. What are the common synthetic routes for preparing Imidazo[1,2-a]pyrazin-8-amine derivatives?

The Groebke-Blackburn-Bienaymé multicomponent reaction is a robust method for synthesizing these derivatives. Pyrazine-2,3-diamine serves as the amidine component, reacting with aldehydes and isocyanides under mild conditions (room temperature, ethanol solvent) to yield adenine-mimetic scaffolds. This one-step protocol achieves high selectivity and generates libraries of over 20 compounds, as demonstrated in the synthesis of Imidazo[1,2-a]pyrazin-8-amines . Alternative routes include iodine-catalyzed cyclization for functionalized derivatives, though yields may vary depending on substituent compatibility .

Q. What spectroscopic and analytical methods are recommended for characterizing Imidazo[1,2-a]pyrazin-8-amine derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and cyclopropane ring integrity.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) .
  • X-ray Crystallography : Optional for unambiguous structural elucidation, particularly for novel derivatives .

Q. What pharmacological targets are associated with N-cyclopropyl-3-phenyl-substituted derivatives?

These compounds are primarily investigated as acetylcholinesterase (AChE) inhibitors and antioxidants for neurodegenerative diseases like Alzheimer’s. For example, 8-(piperazin-1-yl) derivatives exhibit moderate AChE inhibition (IC₅₀ ~10–50 μM) and radical scavenging activity (e.g., DPPH assay EC₅₀ ~20–80 μM). Structure-activity relationship (SAR) studies highlight the critical role of the cyclopropyl group in enhancing metabolic stability .

Advanced Research Questions

Q. How can computational modeling enhance the design of Imidazo[1,2-a]pyrazin-8-amine derivatives with improved bioactivity?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling rational selection of substituents. Molecular docking simulations (AutoDock Vina, Schrödinger Suite) model interactions with targets like AChE’s catalytic site. For instance, π-π stacking between the phenyl group and Trp86 residue is a key binding determinant. Feedback loops integrating experimental data refine computational models to prioritize high-potential candidates .

Q. What strategies address low yields in multicomponent reactions for N-cyclopropyl-substituted derivatives?

Yield optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of hydrophobic intermediates.
  • Catalyst Selection : Iodine catalysis (0.1–1.0 equiv.) enhances cyclization efficiency in iodine-mediated routes .
  • Temperature Gradients : Elevated temperatures (60–80°C) accelerate reaction kinetics but may compromise selectivity.
  • Design of Experiments (DoE) : Statistical tools like response surface methodology identify optimal reagent ratios and reaction times .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., variable AChE inhibition)?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Adopt Ellman’s method for AChE activity to ensure reproducibility .
  • Purity Validation : Re-characterize compounds via HPLC and NMR before testing.
  • Structural Probes : Synthesize analogs (e.g., replacing cyclopropyl with tert-butyl) to isolate substituent effects.
  • Meta-Analysis : Cross-reference data with computational models to identify outliers or trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.